(4-(((4-Chloronaphthalen-1-yl)oxy)methyl)phenyl)boronic acid
Description
Properties
IUPAC Name |
[4-[(4-chloronaphthalen-1-yl)oxymethyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BClO3/c19-16-9-10-17(15-4-2-1-3-14(15)16)22-11-12-5-7-13(8-6-12)18(20)21/h1-10,20-21H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDWDXIYFHVORX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)COC2=CC=C(C3=CC=CC=C32)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584579 | |
| Record name | (4-{[(4-Chloronaphthalen-1-yl)oxy]methyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870778-84-0 | |
| Record name | B-[4-[[(4-Chloro-1-naphthalenyl)oxy]methyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=870778-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-{[(4-Chloronaphthalen-1-yl)oxy]methyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki–Miyaura Cross-Coupling Reaction
The predominant method for synthesizing (4-(((4-Chloronaphthalen-1-yl)oxy)methyl)phenyl)boronic acid involves the Suzuki–Miyaura cross-coupling reaction. This method couples an aryl halide (often bromide or iodide) with a boronic acid precursor under palladium catalysis in the presence of a base.
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- Aryl halide derivative of 4-chloronaphthalen-1-yl ether (e.g., brominated or iodinated naphthyl ether)
- Boronic acid or boronate ester precursor (e.g., bis(pinacolato)diboron)
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- Palladium complexes such as Pd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂ with suitable ligands (e.g., phosphines like XPhos, SPhos)
- Catalyst loading typically ranges from 1 to 5 mol%
-
- Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), toluene, or dioxane
- Bases such as sodium carbonate (Na₂CO₃), potassium phosphate (K₃PO₄), or potassium tert-butoxide (KOtBu) facilitate deprotonation and transmetallation
-
- Temperatures from 50 °C to 100 °C depending on substrate reactivity and catalyst system
- Reaction times vary from 12 to 48 hours for complete conversion
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- Flash column chromatography using silica gel with hexane/ethyl acetate gradients
- Recrystallization from ethanol/water mixtures to improve purity
This method is favored due to its mildness, functional group tolerance, and efficiency in forming the carbon-boron bond necessary for boronic acid functionality.
Direct Boronylation of Aromatic Rings
An alternative preparation approach involves direct boronylation of the aromatic ring via transition metal-catalyzed aromatic C–H functionalization. This method uses diboronyl esters (e.g., bis(pinacolato)diboron) and catalysts such as iridium or rhodium complexes to directly install the boronic acid group onto the phenyl ring without the need for pre-functionalized halides.
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- Atom-economical and avoids pre-functionalization steps
- Can be performed under relatively mild conditions
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- Requires expensive catalysts
- May have lower regioselectivity depending on substrate substitution
Recent advances include the application of flow chemistry techniques to enhance reaction control and suppress side reactions like protonation or butylation, thereby improving yields of phenylboronic acids.
Transmetallation from Aryl Silanes or Stannanes
Another method involves transmetallation reactions where trialkylaryl silanes or stannanes react with boron halides to form arylboron dibromide intermediates, which are then hydrolyzed to yield the boronic acid.
Process :
- Trialkylaryl silane or stannane + boron halide → arylboron dibromide
- Acidic hydrolysis → phenylboronic acid derivative
-
- Requires preparation of organosilane or organostannane precursors
- Potential toxicity and handling issues with organostannanes
This method is more commonly used for simpler phenylboronic acids but can be adapted for complex substituted systems.
Research Findings and Optimization Strategies
Catalyst and Ligand Effects
- Bulky ligands such as XPhos and SPhos have been shown to improve catalytic efficiency by stabilizing palladium intermediates, especially when dealing with sterically hindered substrates like 4-chloronaphthalen-1-yloxy derivatives.
- Electron-withdrawing substituents (e.g., chloro groups) on the naphthyl ring increase electrophilicity, enhancing oxidative addition rates but may require higher temperatures (80–100 °C) to overcome steric hindrance.
Solvent and Base Selection
- Polar aprotic solvents such as DMF and THF balance solubility and reaction kinetics.
- Bases like potassium tert-butoxide promote efficient transmetallation and deprotonation steps, improving yields.
Reaction Monitoring and Purification
- Reaction progress is monitored by thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) to detect homo-coupling byproducts.
- Purification by flash chromatography and recrystallization ensures high purity, with characterization by NMR (¹H, ¹³C), HRMS, and melting point analysis confirming structure and purity.
Computational and Mechanistic Insights
- Density Functional Theory (DFT) studies reveal that the chloro substituent withdraws electron density, polarizing the boronic acid moiety and influencing reactivity.
- Transition state modeling helps identify rate-limiting steps, guiding catalyst and condition optimization.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents & Catalysts | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Suzuki–Miyaura Cross-Coupling | Aryl halide, boronic acid precursor, Pd catalyst, base | 50–100 °C, 12–48 h, THF/DMF, base (Na₂CO₃, KOtBu) | Mild, efficient, functional group tolerant | Requires pre-functionalized halide, catalyst cost |
| Direct Boronylation via C–H Activation | Diboronyl esters, Ir or Rh catalyst | Mild to moderate temp, flow chemistry possible | Atom-economical, no halide needed | Expensive catalysts, regioselectivity issues |
| Transmetallation from Silanes/Stannanes | Trialkylaryl silanes or stannanes, boron halide | Acidic hydrolysis step | Useful for simple phenylboronic acids | Toxic reagents, multi-step process |
Scientific Research Applications
Organic Synthesis
(4-(((4-Chloronaphthalen-1-yl)oxy)methyl)phenyl)boronic acid is primarily utilized in organic synthesis as a building block for creating complex organic molecules. Its role in the Suzuki-Miyaura coupling reaction allows for the formation of biaryl compounds, which are essential in pharmaceuticals and agrochemicals.
Key Reactions:
- Suzuki-Miyaura Coupling: This reaction involves the coupling of aryl or vinyl halides with boronic acids in the presence of a palladium catalyst and a base. The compound's structure enhances its reactivity and selectivity in forming carbon-carbon bonds.
| Reaction Type | Description | Major Products |
|---|---|---|
| Suzuki-Miyaura Coupling | Forms biaryl compounds | Biaryl derivatives |
| Oxidation | Converts boronic acid to phenolic derivatives | Phenolic compounds |
| Nucleophilic Substitution | Chlorine atom substitution | Substituted naphthalene derivatives |
Medicinal Chemistry
In medicinal chemistry, this boronic acid derivative has been investigated for its potential in drug development. The ability to form stable complexes with biomolecules makes it a candidate for studying protein-protein interactions mediated by carbohydrates.
Case Study:
Research has indicated that boronic acids can selectively bind to diols, which is relevant for designing inhibitors targeting glycoproteins involved in various diseases. The unique structure of this compound allows for targeted modifications that could enhance its therapeutic efficacy.
Materials Science
The compound's properties also extend to materials science, where it is used in the production of advanced materials and polymers. Its ability to participate in cross-linking reactions can lead to the development of novel polymeric materials with tailored properties.
Applications:
- Development of smart materials that respond to environmental stimuli.
- Synthesis of nanocomposites with enhanced mechanical and thermal properties.
Mechanism of Action
The primary mechanism of action of (4-(((4-Chloronaphthalen-1-yl)oxy)methyl)phenyl)boronic acid involves its role in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond. The presence of the naphthalene and phenyl groups enhances its reactivity and selectivity in these reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acids
Structural Analogues with Chlorinated Aromatic Systems
(4'-Chloro-[1,1'-biphenyl]-4-yl)boronic acid
- Molecular Formula : C₁₂H₁₀BClO₂
- Molecular Weight : 240.47 g/mol
- Key Features : A biphenyl system with chlorine at the 4'-position and a boronic acid group at the 4-position.
- Comparison : The absence of a naphthalene system reduces steric bulk and hydrophobicity compared to the target compound. This may enhance solubility in polar solvents but limit reactivity in sterically demanding reactions .
(4-Bromo-2-chlorophenyl)boronic acid
- Molecular Formula : C₆H₅BBrClO₂
- Molecular Weight : 235.27 g/mol
- Key Features: A monosubstituted benzene ring with bromine and chlorine at the 4- and 2-positions, respectively.
4-Chlorophenylboronic acid
- Molecular Formula : C₆H₆BClO₂
- Molecular Weight : 156.57 g/mol
- Key Features : A simple chlorinated phenylboronic acid.
- Comparison : Widely used in Suzuki couplings due to its commercial availability and low molecular weight. However, it lacks the extended conjugation and steric complexity of the target compound .
Boronic Acids with Functionalized Side Chains
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid
- Molecular Formula : C₁₈H₂₁BO₄
- Molecular Weight : 316.17 g/mol
- Key Features: A methoxyethyl group on the phenoxy moiety.
- Comparison : Demonstrated potent inhibition of fungal histone deacetylase (HDAC) at 1 µM , outperforming trichostatin A (1.5 µM). The methoxyethyl group enhances solubility and target binding compared to the chloronaphthalene group in the target compound .
(3-((4-Fluorobenzyl)oxy)phenyl)boronic acid
- Molecular Formula : C₁₃H₁₂BFO₂
- Molecular Weight : 242.05 g/mol
- Key Features : Fluorine substitution and a benzyl ether linkage.
- Comparison : Fluorine’s electron-withdrawing effects may alter electronic properties, improving reactivity in cross-coupling reactions. However, the absence of a naphthalene system limits hydrophobic interactions .
Boronic Acids in Suzuki-Miyaura Coupling
Phenylboronic acid
- Molecular Formula : C₆H₇BO₂
- Molecular Weight : 121.93 g/mol
- Key Features : A benchmark reagent for Suzuki reactions.
- Comparison: Reacts with 4-bromoacetophenone to yield biaryl products. The target compound’s naphthalene group may slow reaction kinetics due to steric hindrance but improve product stability .
(4-(Diphenylamino)phenyl)boronic acid
- Molecular Formula: C₁₈H₁₆BNO₂
- Molecular Weight : 297.14 g/mol
- Key Features: A diphenylamino group for electronic modulation.
- Comparison : Used in synthesizing fluorescent probes (e.g., TPABTBP). The target compound’s chloronaphthalene group could similarly enable applications in optoelectronic materials .
Physicochemical and Functional Comparisons
Solubility and Stability
- Target Compound: Likely soluble in DMSO and ethanol, as seen in structurally related boronic acids . Storage at 2–8°C suggests sensitivity to moisture or thermal degradation.
- Simpler Analogues (e.g., 4-chlorophenylboronic acid) : Higher solubility in aqueous or polar solvents due to smaller size and fewer hydrophobic groups .
Reactivity in Cross-Coupling
- Steric Effects : The naphthalene group in the target compound may reduce reaction rates in Suzuki couplings compared to phenylboronic acid but improve regioselectivity .
Biological Activity
(4-(((4-Chloronaphthalen-1-yl)oxy)methyl)phenyl)boronic acid, with a CAS number of 870778-84-0, is a boronic acid derivative that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article reviews the compound's biological activity, mechanisms of action, and potential applications based on recent research findings.
- Molecular Formula : C17H14BClO3
- Molecular Weight : 312.56 g/mol
- Structure : The compound features a boronic acid functional group, which is crucial for its biological interactions, particularly in the context of enzyme inhibition and protein interactions.
The primary mechanism of action for this compound involves its role in Suzuki-Miyaura coupling reactions , a key reaction in organic synthesis. The boronic acid group allows for the formation of carbon-carbon bonds through transmetalation with palladium catalysts, followed by reductive elimination. This reactivity is enhanced by the presence of naphthalene and phenyl groups, which provide steric and electronic effects that facilitate these reactions .
1. Medicinal Chemistry
Research indicates that this compound can serve as a building block in the synthesis of complex organic molecules and pharmaceutical intermediates. Its boronic acid moiety is particularly valuable in the development of inhibitors targeting various biological pathways.
2. Protein Interactions
The compound has been investigated for its potential to study protein-protein interactions mediated by carbohydrates. The boronic acid group can reversibly bind to diols, making it useful in studying glycoproteins and other carbohydrate-related biomolecules .
3. Enzyme Inhibition
Inhibitory studies have shown that this compound can affect certain enzymatic activities. For example, boronic acids are known to inhibit serine proteases and other enzymes by forming covalent bonds with active site residues, thus blocking substrate access .
Case Study 1: Inhibition of Enzymatic Activity
A study explored the inhibitory effects of various boronic acids on carbonic anhydrase enzymes, which play critical roles in physiological processes such as respiration and fluid balance. The results indicated that this compound exhibited significant inhibitory activity against specific isoforms of carbonic anhydrase, suggesting its potential as a therapeutic agent for conditions involving dysregulated carbon dioxide levels .
Case Study 2: Application in Drug Development
In drug discovery contexts, this compound has been utilized to synthesize novel compounds with improved efficacy against resistant strains of pathogens. Its ability to form stable complexes with target proteins has been leveraged to enhance the bioavailability and potency of drug candidates .
Comparative Analysis
| Property/Activity | This compound | Other Boronic Acids |
|---|---|---|
| Molecular Weight | 312.56 g/mol | Varies (typically lower) |
| Mechanism | Suzuki-Miyaura coupling | Various (e.g., enzyme inhibition) |
| Biological Role | Protein interaction studies, enzyme inhibition | Broad range |
| Therapeutic Potential | High (inhibitor design, drug development) | Variable |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing (4-(((4-Chloronaphthalen-1-yl)oxy)methyl)phenyl)boronic acid?
- Methodological Answer : The synthesis typically involves coupling a chloronaphthalene derivative with a boronic acid-containing precursor. For example, a Mitsunobu reaction or Suzuki-Miyaura coupling can be employed. Key steps include:
- Reagent Selection : Use anhydrous DMA (dimethylacetamide) as a solvent under inert nitrogen atmosphere to prevent boronic acid oxidation .
- Reaction Monitoring : Stir at 55°C for 72 hours, followed by neutralization with triethylamine (Et3N) to stabilize intermediates .
- Purification : Column chromatography or recrystallization to isolate the product, validated via <sup>1</sup>H NMR (e.g., δ 7.93–7.86 ppm for aromatic protons) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- <sup>1</sup>H NMR : Identifies aromatic substituents and the boronic acid proton (δ 12.64 ppm, broad singlet) .
- Mass Spectrometry (MS) : Confirms molecular weight via ESI-MS or MALDI-TOF, with attention to boron isotope patterns .
- IR Spectroscopy : Detects B-O stretching (~1350 cm<sup>-1</sup>) and O-H bonds (~3200 cm<sup>-1</sup>) .
Q. How can researchers mitigate hazards during handling?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation risks; consult OSHA HCS guidelines for PPE requirements .
- First Aid : Immediate rinsing with water for skin/eye contact; artificial respiration if inhaled .
- Storage : Store in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this boronic acid in cross-coupling reactions?
- Methodological Answer :
- DFT Studies : Use software like SPARTAN’14 to model electron density maps and frontier molecular orbitals (HOMO/LUMO) to predict Suzuki-Miyaura coupling efficiency .
- Solvent Effects : Simulate solvation models (e.g., PCM) to assess steric hindrance from the chloronaphthalene group .
- Validation : Compare computed vibrational spectra (IR) with experimental data to refine computational parameters .
Q. What analytical methods ensure detection of boronic acid impurities at sub-ppm levels in pharmaceutical intermediates?
- Methodological Answer :
- LC-MS/MS : Employ a validated method with a C18 column, using 0.1% formic acid in acetonitrile/water gradients. Key parameters:
- LOD/LOQ : Achieve limits of detection <0.1 ppm via MRM (multiple reaction monitoring) .
- Matrix Effects : Spike recovery tests (85–115%) in lumacaftor matrices to ensure specificity .
- ICH Compliance : Validate linearity (R<sup>2</sup> >0.99), precision (%RSD <5%), and robustness against pH/temperature variations .
Q. How does the chloronaphthalene moiety influence boronic acid’s electronic properties in supramolecular applications?
- Methodological Answer :
- Conductance Studies : Use single-molecule junction techniques (e.g., STM break junction) under applied voltage (100–200 mV) to measure electron transport. Compare 2D conductance histograms with simpler phenylboronic acids .
- Diol Binding : Test affinity for saccharides via fluorescence quenching assays; the chloro group may enhance Lewis acidity, improving binding to cis-diols .
Q. What transesterification strategies are viable for modifying boronic esters derived from this compound?
- Methodological Answer :
- Solid-Phase Transesterification : Use phenyl boronic acid as a catalyst to replace pinacol esters under mild conditions (40°C, vacuum). Monitor reaction progress via <sup>11</sup>B NMR to track ester conversion .
- Monophasic Systems : Methyl boronic acid in ethanol enables efficient esterification, with product isolation via rotary evaporation .
Specialized Applications
Q. Can this compound serve as a nucleus-targeting probe in cellular studies?
- Methodological Answer :
- Tag Design : Functionalize with carbamoyloxy-methyl groups (e.g., (4-((((2-aminoethyl)carbamoyl)oxy)methyl)phenyl)boronic acid) to enhance nuclear membrane permeability .
- Validation : Confocal microscopy with fluorescent tags (e.g., FITC) to track localization; compare with cytoplasmic markers like MitoTracker .
Q. How does the compound’s structure affect its mutagenicity profile in genotoxicity studies?
- Methodological Answer :
- In Silico Screening : Use Derek Nexus or OECD QSAR Toolbox to predict alerts for DNA binding. The chloronaphthalene group may raise steric hindrance concerns .
- AMES Test : Evaluate mutagenicity in Salmonella strains TA98/TA100 with metabolic activation (S9 fraction); benchmark against 4-chlorophenylboronic acid controls .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
